molecular formula C14H10F3NO4S B2819286 4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid CAS No. 612042-38-3

4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid

Cat. No.: B2819286
CAS No.: 612042-38-3
M. Wt: 345.29
InChI Key: HKJTZBUKXLSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, which are optimized for yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid: shares similarities with other trifluoromethyl-containing compounds, such as trifluoromethyl benzoic acids and sulfonamides.

    Trifluoromethyl benzoic acids: These compounds also feature the trifluoromethyl group and exhibit similar chemical properties.

    Sulfonamides: Compounds with sulfonamide groups share similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)11-3-1-2-4-12(11)23(21,22)18-10-7-5-9(6-8-10)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJTZBUKXLSHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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